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# A Technical Guide to the Isotopic Purity of Enzalutamide-d6

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Compound of Interest		
Compound Name:	Enzalutamide-d6	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of **Enzalutamide-d6**, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. The precise determination of isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

### **Introduction to Enzalutamide-d6**

Enzalutamide is a second-generation nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[1][2] It functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth.[3][4] **Enzalutamide-d6** is a stable isotope-labeled version of Enzalutamide where six hydrogen atoms on the two methyl groups of the imidazolidine ring have been replaced with deuterium atoms.[5][6][7] This substitution results in a molecule that is chemically identical to Enzalutamide but has a higher molecular weight.

The primary application of **Enzalutamide-d6** is as an internal standard for the quantification of Enzalutamide in biological samples using mass spectrometry (MS) based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The deuterated standard co-elutes with the unlabeled drug during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise correction of variations in sample preparation and



instrument response, leading to highly accurate quantification. Therefore, the isotopic purity of **Enzalutamide-d6** is a paramount quality attribute.

# Data Presentation: Physicochemical and Purity Specifications

The following table summarizes the key quantitative data for **Enzalutamide-d6**, compiled from various suppliers and certificates of analysis.

Parameter	Value	Reference(s)
CAS Number	1443331-94-9	[5][10]
Molecular Formula	C21H10D6F4N4O2S	[5][10]
Molecular Weight	470.47 g/mol	[5][10]
Chemical Purity (LCMS)	≥99.84%	[5]
Isotopic Enrichment	≥99.88%	[5]
Isotopic Distribution	d6=99.68%, d4=0.22%, d3=0.10%	[5]
IUPAC Name	4-(3-(4-cyano-3- (trifluoromethyl)phenyl)-5,5- bis(methyl-d3)-4-oxo-2- thioxoimidazolidin-1-yl)-2- fluoro-N-methylbenzamide	[2][7]
Appearance	White to off-white solid	[5][8]

# **Experimental Protocols for Isotopic Purity Determination**

The assessment of isotopic purity and structural integrity of deuterated compounds like **Enzalutamide-d6** relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]



# Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the cornerstone technique for determining isotopic purity. The liquid chromatography component separates **Enzalutamide-d6** from other potential impurities. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the ion corresponding to **Enzalutamide-d6** with the intensities of ions corresponding to partially deuterated or non-deuterated Enzalutamide, the isotopic enrichment can be calculated.

#### **Detailed Methodology:**

- Standard and Sample Preparation:
  - Prepare a stock solution of Enzalutamide-d6 in a suitable organic solvent (e.g., DMSO, DMF, or Ethanol).[8]
  - Perform serial dilutions to create working solutions at an appropriate concentration for LC-MS analysis (typically in the ng/mL to μg/mL range).
- Chromatographic Separation:
  - LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  - o Column: A reverse-phase column (e.g., C18) is typically used for small molecule analysis.
  - Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed to achieve separation.
  - Injection: Inject a small volume (e.g., 1-10 μL) of the prepared sample onto the column.
     The goal is to achieve chromatographic separation of the analyte from any non-isotopically labeled impurities.
- Mass Spectrometric Analysis:



- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.
- Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is required to resolve the isotopic peaks.
- Data Acquisition: Acquire data in full scan mode over a relevant m/z range to detect the molecular ions of Enzalutamide (unlabeled) and Enzalutamide-d6.
- Data Analysis and Isotopic Purity Calculation:
  - Extract the ion chromatograms for the theoretical m/z values of Enzalutamide and Enzalutamide-d6.
  - Integrate the peak areas for each isotopic species detected.
  - Calculate the isotopic purity (enrichment) using the following formula:
    - Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100
  - A high percentage (typically >98%) indicates high isotopic purity.

# Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical structure of a molecule. For isotopic purity analysis, Proton NMR (¹H NMR) is particularly useful. The replacement of hydrogen with deuterium at a specific position in the molecule results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. By comparing the spectrum of **Enzalutamide-d6** to that of unlabeled Enzalutamide, one can confirm the location of deuteration and estimate the degree of incorporation.

#### **Detailed Methodology:**

- Sample Preparation:
  - Dissolve a sufficient amount of **Enzalutamide-d6** (typically 5-10 mg) in a deuterated NMR solvent (e.g., DMSO-d<sub>6</sub>, Chloroform-d). The choice of solvent should be one in which the



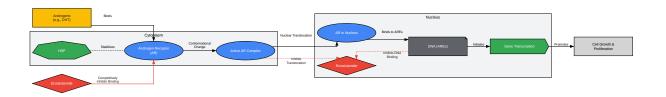
analyte is fully soluble.

- Transfer the solution to a clean, dry NMR tube.
- NMR Data Acquisition:
  - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.
  - Experiment: Acquire a standard <sup>1</sup>H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.
- Data Analysis:
  - Process the raw data (Fourier transformation, phase correction, and baseline correction).
  - Compare the resulting <sup>1</sup>H NMR spectrum of Enzalutamide-d6 with a reference spectrum of unlabeled Enzalutamide.[12]
  - Confirm the absence or significant reduction of the proton signals corresponding to the two methyl groups on the imidazolidine ring.
  - Integration of the remaining proton signals against a known internal standard or residual solvent peak can provide a semi-quantitative measure of the completeness of deuteration.
     The structural integrity is confirmed if all other expected proton signals are present and have the correct chemical shifts and splitting patterns.

# Visualizations: Signaling Pathways and Experimental Workflows Enzalutamide Mechanism of Action

The following diagram illustrates the multi-targeted mechanism by which Enzalutamide inhibits the androgen receptor signaling pathway, a crucial process for the growth of prostate cancer cells.[4][13]





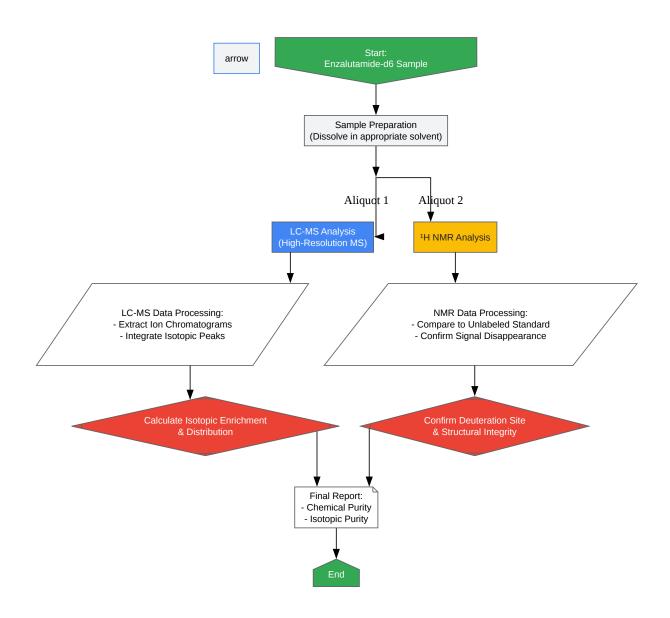
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Caption: Mechanism of Enzalutamide action on the Androgen Receptor (AR) signaling pathway.

## **Experimental Workflow for Isotopic Purity Analysis**

This workflow provides a logical sequence for the comprehensive analysis of **Enzalutamide-d6** isotopic purity, integrating both LC-MS and NMR methodologies.





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